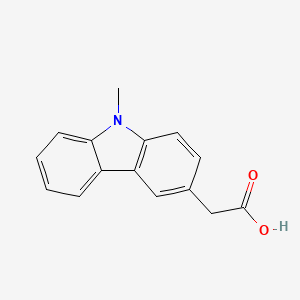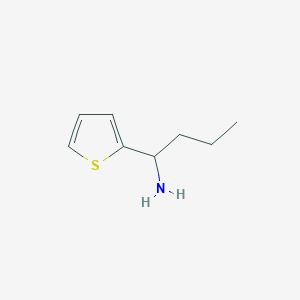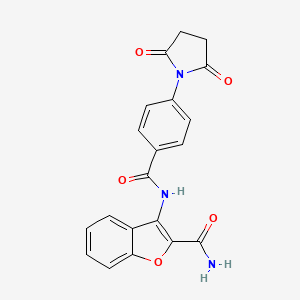
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzofuran core linked to a benzamido group, which is further connected to a 2,5-dioxopyrrolidin-1-yl moiety
Métodos De Preparación
The synthesis of 3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Benzamido Group: The benzamido group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of the 2,5-Dioxopyrrolidin-1-yl Moiety: This step involves the reaction of the intermediate compound with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively degrade certain proteins, such as KRAS G12D/V and MDM2, by suppressing their signaling pathways without causing non-specific cytotoxic effects. This protein-slaying approach occurs without ubiquitination and bypasses the need for an E3 ligase .
Comparación Con Compuestos Similares
3-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have similar structural features but differ in their biological activities and applications.
Benzofuran Derivatives: Compounds like 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives exhibit different biological activities, such as anti-HIV properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c21-19(26)18-17(13-3-1-2-4-14(13)28-18)22-20(27)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h1-8H,9-10H2,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCUJZCCZWLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011434.png)
![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine](/img/structure/B3011436.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
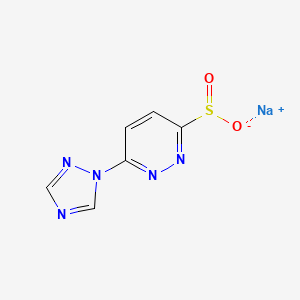
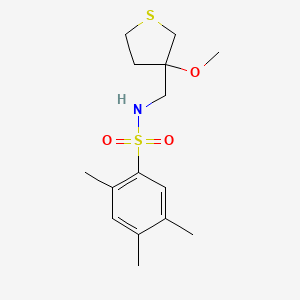
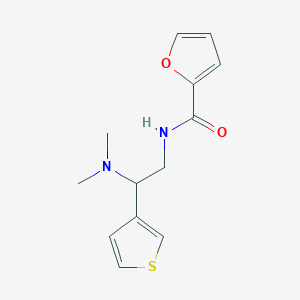
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)

![N-(4-bromophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3011452.png)
